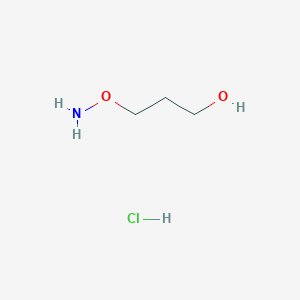

3-(Aminooxy)-1-propanol Hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

162507-93-9 |

|---|---|

Molecular Formula |

C3H10ClNO2 |

Molecular Weight |

127.57 g/mol |

IUPAC Name |

3-aminooxypropan-1-ol;hydrochloride |

InChI |

InChI=1S/C3H9NO2.ClH/c4-6-3-1-2-5;/h5H,1-4H2;1H |

InChI Key |

FEDUZRSVTQDNOC-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)CON.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminooxy 1 Propanol Hydrochloride

Established Synthetic Routes and Mechanistic Elucidations

Traditional methods for synthesizing O-alkylhydroxylamines like 3-(aminooxy)-1-propanol typically rely on two robust and well-documented strategies: the alkylation of a protected hydroxylamine (B1172632) equivalent or the reduction of an oxime.

One of the most common approaches is a variation of the Gabriel synthesis, which uses N-hydroxyphthalimide as a protected form of hydroxylamine. In this method, N-hydroxyphthalimide is deprotonated by a base to form a nucleophile that subsequently reacts with a propyl derivative containing a leaving group at the 3-position and a protected alcohol, such as 3-bromo-1-(tert-butyldimethylsilyloxy)propane. The key mechanistic step is a nucleophilic substitution (SN2) reaction. The resulting phthalimide (B116566) derivative is then cleaved, typically through hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) hydrate. This step releases the desired aminooxy compound. A final deprotection of the silyl-protected alcohol yields 3-(aminooxy)-1-propanol.

An alternative established route involves the oximation of a suitable carbonyl compound, followed by reduction. The synthesis starts with a three-carbon aldehyde bearing a hydroxyl group, such as 3-hydroxypropanal (B37111). This aldehyde is reacted with hydroxylamine hydrochloride to form 3-hydroxypropanal oxime. The crucial step is the subsequent reduction of the oxime C=N double bond to an N-O single bond without cleaving the N-O bond itself. This is typically achieved using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. The mechanism involves the protonation of the oxime followed by hydride attack.

Contemporary Advancements in High-Yield and Stereoselective Synthesis

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. For compounds like 3-(aminooxy)-1-propanol, this involves the use of catalysis to achieve high yields and, where applicable, control stereochemistry.

The formation of the C-O-N linkage in aminooxy compounds can be achieved with high enantioselectivity using catalytic methods, particularly the nitroso aldol (B89426) reaction. nih.gov This reaction involves the addition of an enolate to a nitroso compound. Research has shown that chiral catalysts can direct this addition to produce specific stereoisomers. For instance, the reaction between a tin enolate and nitrosobenzene (B162901) can be catalyzed by silver-BINAP complexes to yield α-aminooxy ketones with excellent regioselectivity and high enantiomeric excess (up to 97% ee). nih.govacs.org While this specific example yields a ketone, the underlying principle of using a chiral Lewis acid to catalyze the enantioselective formation of a C-O-N bond is directly applicable to the synthesis of chiral aminooxy alcohols.

Another powerful catalytic strategy involves biocatalysis. Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions. nih.gov A potential biocatalytic route to chiral 3-(aminooxy)-1-propanol could involve a cascade reaction. For example, a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant could catalyze the aldol addition of glycolaldehyde (B1209225) to formaldehyde (B43269) to create a chiral diol precursor. researchgate.net Subsequent enzymatic steps could then be used to introduce the aminooxy functionality. Researchers have successfully used enzyme cascades, such as combining an aldolase with an imine reductase, to produce amino polyols in a two-step, one-pot process, demonstrating the feasibility of such biocatalytic strategies. nih.gov

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters such as catalyst choice, solvent, temperature, and reagent concentration. In catalytic syntheses, these factors are critical for achieving high yield and selectivity.

In the catalytic nitroso aldol reaction, for example, the choice of the metal salt and the chiral ligand in the catalyst system is paramount. Studies have shown that silver triflate (AgOTf) and silver perchlorate (B79767) (AgClO₄) complexes with (R)-TolBINAP are optimal for achieving high O-selectivity and enantioselectivity. acs.orgcsic.es The solvent also plays a crucial role; polar aprotic solvents like THF are commonly used. The table below illustrates how variations in the catalyst system can impact the outcome of the reaction, providing a template for how such a synthesis for an aminooxy alcohol could be optimized.

Green Chemistry Principles Applied to Aminooxypropanol Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of 3-(aminooxy)-1-propanol can lead to more sustainable and cost-effective production.

Key green chemistry strategies applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: Catalytic methods, such as the nitroso aldol reaction or biocatalytic cascades, are inherently greener than stoichiometric approaches (e.g., using a full equivalent of a reducing agent). rsc.org Catalysts increase atom economy and reduce waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a core green principle. While many organic reactions have limited solubility in water, techniques like using co-solvents or developing water-tolerant catalysts can overcome this. mdpi.com The aminolysis of epoxides to form amino alcohols, a related transformation, has been shown to proceed efficiently in water without any catalyst. organic-chemistry.org

One-Pot and Cascade Reactions: Designing a synthesis where multiple steps are performed in a single reactor without isolating intermediates (a one-pot or cascade reaction) reduces solvent use, energy consumption, and waste. nih.gov The biocatalytic synthesis of amino polyols is an excellent example of a successful cascade process. nih.gov

Purification and Isolation Techniques for Research-Grade Materials

Obtaining 3-(aminooxy)-1-propanol hydrochloride in a highly pure, research-grade form requires a multi-step purification process to remove unreacted starting materials, catalysts, and byproducts. The final isolation step involves converting the purified free base into its stable hydrochloride salt.

The typical purification sequence is as follows:

Aqueous Workup: After the reaction is complete, an initial workup is performed. This usually involves quenching the reaction and then using a liquid-liquid extraction to separate the product from water-soluble impurities. The organic layer, containing the crude product, is washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate. google.com

Chromatography: The primary method for purifying the neutral free base is column chromatography. google.com A silica (B1680970) gel stationary phase is typically used with a gradient of polar and non-polar organic solvents (e.g., ethyl acetate (B1210297) and hexane) as the mobile phase. This separates the target compound from closely related impurities based on polarity. For more specialized separations, techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. bachem.com

Formation and Isolation of the Hydrochloride Salt: Once the pure 3-(aminooxy)-1-propanol free base is obtained as an oil or solid, it is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid (HCl) in the same or a compatible solvent is then added dropwise. The hydrochloride salt, being an ionic compound, is typically insoluble in non-polar organic solvents and will precipitate out of the solution. The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove any surface impurities, and then dried under vacuum to yield the final, pure this compound. nih.gov

Table of Compounds

Chemical Reactivity and Derivatization Strategies of 3 Aminooxy 1 Propanol Hydrochloride

Oxime Formation Reactions: Kinetics, Thermodynamics, and Mechanistic Studies

The reaction between an aminooxy group and a carbonyl compound (an aldehyde or ketone) to form an oxime is a cornerstone of bioorthogonal and click chemistry. louisville.edu This transformation, known as oximation, is highly efficient and chemoselective, proceeding under mild conditions and in a variety of solvents, including water. louisville.edu

The fundamental mechanism involves the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. researchgate.net This is followed by a dehydration step to yield the stable oxime linkage. The α-effect, where the presence of an adjacent heteroatom (oxygen in the aminooxy group) enhances the nucleophilicity of the nitrogen atom, makes aminooxy compounds particularly reactive toward carbonyls compared to simple amines. nih.gov

Kinetically, the rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest under slightly acidic conditions (pH 4-5), which facilitates the dehydration of the tetrahedral intermediate without excessively protonating the nucleophilic aminooxy group. While the kinetics can be slow at neutral pH, the reaction can be accelerated through catalysis. nih.gov

Thermodynamically, the formation of an oxime bond is highly favorable, with equilibrium constants (Keq) that can exceed 10⁸ M⁻¹. nih.gov This indicates that the oxime product is significantly more stable than the starting materials, ensuring high conversion rates. The stability of the resulting oxime ether linkage is a key advantage, making it robust for applications requiring stable conjugates. louisville.edu

| Reaction Type | Reactants | Second-Order Rate Constant (k₁) | Equilibrium Constant (Keq) | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Generic Hydrazine (B178648) + Carbonyl | Variable | 10⁴ - 10⁶ M⁻¹ | nih.gov |

| Oxime Formation | Generic Aminooxy + Carbonyl | Variable | >10⁸ M⁻¹ | nih.gov |

| Aniline-Catalyzed Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | 8.2 ± 1.0 M⁻¹s⁻¹ | Significantly larger than hydrazone | nih.gov |

A defining feature of the oximation reaction is its exceptional chemoselectivity. The aminooxy group of 3-(aminooxy)-1-propanol hydrochloride reacts specifically with aldehydes and ketones, even in the presence of a vast excess of other functional groups such as alcohols, amines, carboxylates, and thiols. louisville.edunih.gov This allows for precise modification of carbonyl-containing molecules in complex environments like cell lysates or on cell surfaces. nih.gov

In terms of regioselectivity, the reaction distinguishes between different types of carbonyls. Aldehydes are generally much more reactive towards condensation with 3-(aminooxy)-1-propanol than ketones, primarily due to reduced steric hindrance around the carbonyl carbon. nih.gov This difference in reactivity can be exploited to selectively label aldehyde-containing molecules in the presence of ketones. When reacting with molecules containing multiple, distinct aldehyde or ketone groups, the regioselectivity is governed by the steric and electronic environment of each carbonyl, with the most accessible and electrophilic site reacting preferentially.

The environment in which the oximation reaction is conducted significantly impacts the reaction rate and product distribution. Key factors include pH, the use of catalysts, and the solvent system.

pH: The rate of oxime formation is strongly pH-dependent. The optimal pH is typically in the range of 4 to 5. At higher pH, the dehydration of the intermediate becomes the rate-limiting step, while at lower pH, the aminooxy nucleophile is protonated and rendered non-reactive.

Catalysis: Nucleophilic catalysts, such as aniline (B41778), have been shown to significantly accelerate the rate of oxime ligation, especially at neutral pH. nih.gov The catalyst operates by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile. nih.gov This catalytic approach allows for efficient labeling at physiological pH (around 7.4), which is crucial for in vivo applications. nih.gov

Solvent: Oximation reactions can be performed in a wide array of solvents, from organic solvents like DMSO and DMF to fully aqueous systems. louisville.edugoogle.com The miscibility of 3-(aminooxy)-1-propanol with water makes it particularly suitable for biological applications. univarsolutions.com

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH < 4) | Decreased rate due to nucleophile protonation | nih.gov |

| Slightly Acidic (pH 4-5) | Optimal rate | General Knowledge | |

| Neutral (pH ~7) | Slow kinetics without catalyst | nih.gov | |

| Catalyst | Aniline (at neutral pH) | Significant rate acceleration (e.g., ~20-fold smaller k₁ than hydrazone but much larger Keq) | nih.gov |

| Solvent | Aqueous or Organic | Reaction proceeds well in various solvents, including water | louisville.edu |

Nucleophilic Reactivity of the Aminooxy Group in Advanced Transformations

Beyond standard oxime formation, the potent nucleophilicity of the aminooxy group enables its participation in more advanced transformations. It can act as a key functional handle for introducing nitrogen and oxygen into a molecular framework. For instance, derivatives of aminooxy compounds can serve as chemoselective nitrogen transfer reagents. O-(diphenylphosphinyl)hydroxylamine, an aminooxy-containing reagent, has been used for the one-pot conversion of aldehydes directly into nitriles. louisville.edu While this specific application uses a derivatized aminooxy compound, it highlights the latent reactivity that can be harnessed from the R-ONH₂ motif present in 3-(aminooxy)-1-propanol.

Selective Functionalization of the Hydroxyl Moiety

The presence of a primary hydroxyl group offers a second site for derivatization on the 3-(aminooxy)-1-propanol scaffold. Achieving selective functionalization of this hydroxyl moiety in the presence of the more nucleophilic aminooxy group requires strategic planning, often involving protecting groups or the use of highly selective reagents. nih.gov

One common strategy is to protect the aminooxy group, for example, by converting it into a phthalimide (B116566) or a Boc-protected derivative. With the aminooxy group masked, the hydroxyl group can then be subjected to a wide range of reactions, such as:

Esterification or Etherification: To attach other molecules or modify solubility.

Conversion to a Leaving Group: Tosylation or mesylation to facilitate subsequent nucleophilic substitution.

Oxidation: To form the corresponding aldehyde, creating a new reactive handle on the molecule.

Alternatively, enzymatic methods can offer high chemoselectivity. Lipases have been used to selectively acylate hydroxyl groups in the presence of amines, a strategy that could potentially be adapted for 3-(aminooxy)-1-propanol. nih.gov The choice of strategy depends on the desired final product and the compatibility of the reaction conditions with the rest of the molecule. organic-chemistry.org

Heterocyclic Ring Formation and Annulation Strategies

The 1,3-relationship between the aminooxy and hydroxyl groups in 3-(aminooxy)-1-propanol makes it an ideal precursor for the synthesis of six-membered N,O-heterocycles. researchgate.net This bifunctionality allows it to react with difunctional electrophiles in cyclization and annulation reactions.

For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a 1,2,3-oxazaphosphorinan-2-one ring system. Condensation with β-dicarbonyl compounds or their equivalents can be envisioned to produce substituted 1,3-oxazinane (B78680) derivatives. Research on the cyclization of 1,3-amino alcohols to form a vast array of four- to eight-membered rings demonstrates the synthetic utility of this structural motif. researchgate.net These methods can be adapted for 3-(aminooxy)-1-propanol to generate novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Chemo- and Orthogonal Transformations in Complex Systems

The concept of orthogonal transformations is central to modern synthetic chemistry, particularly in the context of complex biological systems. It refers to the ability to perform a specific chemical reaction in the presence of multiple other functional groups without any cross-reactivity. organic-chemistry.org Oxime ligation, as performed by the aminooxy group of 3-(aminooxy)-1-propanol, is a prime example of a bioorthogonal reaction. nih.gov

The aminooxy group's reactivity is essentially orthogonal to most functional groups found in biological macromolecules like proteins and nucleic acids. nih.gov This allows for the precise and selective labeling of molecules that have been engineered to contain a unique carbonyl handle (an aldehyde or ketone). This strategy is widely used for:

Protein Conjugation: Attaching probes, drugs, or polymers to specific sites on a protein.

Cell Surface Labeling: Modifying the surface of living cells for imaging or tracking purposes. nih.gov

Surface Immobilization: Covalently attaching biomolecules to sensor chips or nanoparticles. louisville.edu

The combination of the orthogonal reactivity of the aminooxy group and the potential for separate functionalization of the hydroxyl group makes 3-(aminooxy)-1-propanol a powerful tool for constructing complex, multifunctional systems where different parts of the molecule can be addressed independently. organic-chemistry.org

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzaldehyde |

| O-(diphenylphosphinyl)hydroxylamine |

| Phosgene |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N,N-Dimethylformamide (DMF) |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Key Building Block in Complex Molecule Synthesis

As a heterobifunctional linker, 3-(Aminooxy)-1-propanol hydrochloride serves as a fundamental building block, enabling the assembly of intricate molecules. The aminooxy group provides a reactive handle for chemoselective ligation, while the hydroxyl group offers a site for further synthetic elaboration. This dual functionality is exploited in the multi-step synthesis of complex organic structures.

The incorporation of aminooxy functionalities into peptides allows for the synthesis of modified peptide structures and analogs with unique properties. The aminooxy group is a significantly stronger nucleophile than a standard primary amine due to the "alpha effect," where the adjacent oxygen atom's lone pair of electrons enhances reactivity. nih.govacs.org This heightened nucleophilicity allows for highly selective reactions with aldehydes and ketones to form stable oxime bonds. nih.gov

This reaction, known as oxime ligation, is a cornerstone of modern peptide chemistry for several reasons:

Chemoselectivity: The reaction is highly specific between the aminooxy group and a carbonyl group (aldehyde or ketone), allowing it to proceed in the presence of other functional groups found on unprotected peptide building blocks. nih.gov

Stability: The resulting oxime linkage is significantly more stable towards hydrolysis compared to imines (Schiff bases), ensuring the integrity of the final peptide conjugate. nih.gov

Versatility: This method is employed for various strategic applications in peptide synthesis, including:

Peptide Fragment Condensation: Large proteins can be assembled by ligating smaller peptide fragments, where one fragment contains a terminal aminooxy group and the other an aldehyde. nih.gov

Peptide Cyclization: Constraining a peptide's conformation through cyclization is crucial for its biological activity. This can be achieved by reacting an aminooxy group and an aldehyde present on the same peptide chain or by using a dialdehyde (B1249045) linker to bridge two aminooxy-functionalized side chains. nih.gov

| Application in Peptide Synthesis | Key Reactants | Linkage Formed | Significance |

| Fragment Condensation | Peptide-ONH₂ + Aldehyde-Peptide | Oxime | Assembly of large, complex proteins. nih.gov |

| Intramolecular Cyclization | Aldehyde-Peptide-ONH₂ | Oxime | Creates conformationally constrained, biologically active cyclic peptides. nih.gov |

| Intermolecular Cyclization | 2x Peptide-ONH₂ + Dialdehyde Linker | Double Oxime | Bridges peptide chains to form macrocycles. nih.gov |

Aminooxy-functionalized linkers are instrumental in the field of glycobiology for the synthesis of modified carbohydrates and complex glycoconjugates. mdpi.com The aminooxy group can react with the aldehyde of a reducing sugar to form a stable oxime bond, providing a robust method for conjugating carbohydrates to other molecules. mdpi.cominterchim.fr This strategy has been pivotal in creating neoglycoconjugates, which are valuable tools for investigating the roles of carbohydrates in biological processes. nih.gov

A notable application is the synthesis of the trisaccharide globotriose (B1671595) (Gb3) with an anomeric aminooxy group. interchim.frnih.gov This derivative is significant for its potential use in constructing vaccine candidates and for studying interactions with toxins that target the Gb3 receptor on cell surfaces. interchim.fr The synthesis demonstrates the utility of introducing an aminooxy functionality, which can then be reacted with a carbonyl-containing molecule in quantitative yield, highlighting its importance for future glyco-conjugation studies. interchim.fr

The concept of a molecular scaffold involves a core structure onto which various functional units can be attached to create libraries of diverse molecules for drug discovery and chemical biology. nih.gov Aminooxy-containing linkers, such as those derived from 3-(aminooxy)-1-propanol, are highly effective in the rational design and synthesis of such scaffolds. mdpi.com

Their utility stems from their ability to act as bifunctional or multifunctional connectors. For instance, a linker can possess an aminooxy group at one end for attachment to a carbonyl-containing molecule, and another functional group (like an amine, carboxylic acid, or azide) at the other end for subsequent, orthogonal reactions. nih.gov This allows for the stepwise and controlled assembly of complex architectures.

Research has demonstrated the synthesis of defined, hydrophilic scaffolds featuring aminooxy groups. These include:

Linear Linkers: These can be used to connect two different molecules or to tether a molecule to a surface. nih.gov

Trivalent Cores: These molecules possess three aminooxy groups, enabling the creation of multivalent structures that can interact with multiple biological targets simultaneously. nih.gov

A tri-functionalized scaffold was developed containing an aminooxy, an azido, and a thiol group, allowing for three distinct and orthogonal conjugation reactions: oxime ligation, click chemistry (azide-alkyne cycloaddition), and thiol-maleimide coupling. mdpi.com This demonstrates the power of aminooxy groups in creating highly versatile molecular scaffolds for assembling complex, multi-component systems. mdpi.com

Utilization in Click Chemistry Methodologies for Research Probes

"Click chemistry" refers to reactions that are modular, high-yielding, and create stable products under simple, often aqueous, conditions. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is considered a click reaction due to its high efficiency and bio-orthogonality—meaning it does not interfere with or is not affected by other biological functional groups. acs.org

Bioconjugation is the process of covalently linking molecules, such as proteins, carbohydrates, or nucleic acids, to other molecules, including labels or drugs. The aminooxy-carbonyl ligation is a premier strategy for bioconjugation in research settings because of the stability of the resulting oxime bond and the mild, aqueous conditions under which the reaction occurs. nih.gov This method is particularly useful for modifying biomolecules without disrupting their structure or function.

The chemoselective nature of the reaction allows for the precise modification of biomolecules that have been engineered to contain a unique aldehyde or ketone group. nih.gov This strategy has been used to:

Attach peptides to other molecules or surfaces. nih.gov

Conjugate synthetic tetrasaccharides to protein immunogens to create semi-synthetic vaccine candidates. interchim.fr

Develop multivalent systems where multiple copies of a ligand are displayed on a central core to study binding interactions. nih.gov

Molecular probes are essential tools in chemical biology for detecting and visualizing biological molecules and processes. This compound and similar structures serve as foundational linkers for creating such probes. The aminooxy group provides a reliable anchor for attaching the probe to a target, while the rest of the linker can be modified to carry a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. interchim.fr

The development of these reagents involves creating bifunctional molecules where one end is the reactive aminooxy group and the other is the desired label. These aminooxy-derivatized labels can then be used to tag any biomolecule that contains, or can be modified to contain, a carbonyl group. This approach has led to the creation of a wide array of research tools.

| Reagent Type | Functional Groups | Application |

| Aminooxy-Biotin | Aminooxy + Biotin | For biotinylating carbonyl-containing molecules for detection with avidin/streptavidin systems. interchim.fr |

| Aminooxy-Fluorophore | Aminooxy + Fluorescent Dye | For fluorescently labeling biomolecules for imaging and detection. interchim.fr |

| Aminooxy-Azide | Aminooxy + Azide | A dual-functional linker for connecting a carbonyl-containing molecule to an alkyne-containing molecule via two different click reactions. interchim.fr |

This strategy allows researchers to design and synthesize custom probes for a variety of non-clinical research applications, enabling the study of complex biological systems with high precision.

Contribution to Retrosynthetic Analysis and Synthetic Route Design

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, readily available starting materials. amazonaws.comjournalspress.com This process involves mentally breaking key chemical bonds, known as "disconnections," to identify precursor molecules or "synthons." journalspress.comyoutube.com this compound serves as a valuable bifunctional building block in this paradigm, offering chemists a reliable tool for designing efficient synthetic routes.

Its utility stems from the presence of two distinct functional groups on a three-carbon scaffold: a nucleophilic aminooxy group (-ONH₂) and a primary alcohol (-OH). This dual functionality allows for strategic disconnections and provides a stable, versatile linker for assembling more complex molecular architectures.

In retrosynthetic planning, this compound is recognized as the chemical equivalent, or reagent, for the HO-(CH₂₃-ONH₂ synthon. The strategic value of this reagent is best understood by examining the disconnection opportunities presented by each functional group.

The Aminooxy Moiety in Retrosynthesis:

The aminooxy group is particularly effective for the formation of stable oxime linkages when reacted with aldehydes or ketones. Consequently, the presence of an oxime in a target molecule immediately suggests a powerful retrosynthetic disconnection across the C=N bond. This disconnection breaks the target down into a carbonyl-containing fragment and an aminooxy-containing fragment. This compound provides the latter, offering a reliable method for installing a hydroxyl-terminated propyl chain via an oxime connection. This strategy is highly valued in the synthesis of complex molecules and bioconjugates where mild reaction conditions and high chemoselectivity are paramount.

The Propanol (B110389) Moiety in Retrosynthesis:

The primary alcohol offers a different set of retrosynthetic possibilities. Common disconnections involving the alcohol group include:

Ester Disconnection: An ester linkage in a target molecule can be retrosynthetically cleaved to a carboxylic acid and an alcohol. amazonaws.com In this scenario, this compound serves as the alcohol component.

Ether Disconnection: Similarly, an ether bond can be disconnected to an alcohol and an alkyl halide (or another electrophilic species).

Functional Group Interconversion (FGI): The alcohol itself can be seen as the product of a reduction. An FGI allows chemists to retrosynthetically convert the alcohol back to an aldehyde or a carboxylic acid. This opens up a wider range of synthetic routes, including those that rely on the reactivity of carbonyl groups.

The orthogonal nature of the aminooxy and alcohol groups is a key advantage. One group can be reacted selectively while the other remains available for subsequent transformations, enabling a modular and controlled approach to synthesis. For instance, a synthetic route could be designed where the aminooxy group first reacts with a ketone on a complex scaffold, followed by the esterification of the alcohol group to link it to a second molecular fragment. This strategic, stepwise approach is fundamental to the efficient construction of intricate molecules.

The table below summarizes the primary retrosynthetic disconnections enabled by this compound.

| Target Functional Group | Retrosynthetic Disconnection | Precursors Identified | Role of 3-(Aminooxy)-1-propanol HCl |

| Oxime Ether | C=N bond cleavage | Carbonyl (Aldehyde/Ketone) + Aminooxy compound | Provides the aminooxy functionality |

| Ester | C-O bond cleavage | Carboxylic Acid + Alcohol | Provides the alcohol functionality |

| Ether | C-O bond cleavage | Alkyl Halide + Alcohol | Provides the alcohol functionality |

| Primary Alcohol | Functional Group Interconversion (FGI) | Aldehyde / Carboxylic Acid | The starting material itself |

Applications in Materials Science and Polymer Chemistry Research

Surface Functionalization and Nanomaterial Modification

The ability to precisely control the chemical composition of a material's surface is paramount for applications ranging from sensing to catalysis. Aminooxy-containing linkers provide a powerful method for anchoring molecules to various substrates.

Gold nanoparticles (AuNPs) are widely used in diagnostics and therapeutics due to their unique optical and physical properties. rsc.org Functionalizing their surfaces is key to their application. Researchers have developed bifunctional ligands that incorporate both a thiol group, for strong attachment to the gold surface, and an aminooxy group, for subsequent ligation reactions. nih.govresearchgate.net

This strategy allows for a "click chemistry" approach to nanoparticle functionalization. nih.govresearchgate.net First, the thiol-aminooxy linker self-assembles onto the AuNP surface, creating a monolayer with outward-facing aminooxy groups. These functionalized nanoparticles can then be reacted with any molecule containing an aldehyde or ketone group, such as modified proteins, peptides, or carbohydrates, to form a stable oxime bond. nih.govnih.gov This method has been used to create aminooxy-conjugated gold glycanoparticles and to capture and analyze cellular components like glycosphingolipids. nih.gov

Table 1: Components in Aminooxy-Mediated Gold Nanoparticle Functionalization

| Component | Function | Relevant Chemistry |

|---|---|---|

| Gold Nanoparticle (AuNP) | Core nanomaterial with unique plasmonic and electronic properties. | - |

| Aminooxy-Thiol Ligand | A bifunctional molecule that anchors to the AuNP surface and presents a reactive group. | Thiol (-SH) group forms a strong bond with the gold surface. |

| Aldehyde/Ketone-tagged Molecule | The molecule of interest (e.g., protein, drug, sensor) to be attached to the nanoparticle. | Carbonyl group (C=O) is present for reaction. |

| Aminooxy Group (-ONH₂) on Ligand | The reactive group on the functionalized nanoparticle surface. | Reacts chemoselectively with aldehydes or ketones. |

| Oxime Bond (-O-N=C-) | The stable, covalent linkage formed between the nanoparticle and the target molecule. | Formed via condensation reaction between the aminooxy and carbonyl groups. nih.govrsc.org |

The principles of oxime ligation extend beyond nanoparticles to the modification of various solid surfaces. This has significant implications for creating bioactive coatings, patterned surfaces for cell studies, and microarrays. Surfaces can be functionalized with aminooxy groups, making them ready to capture aldehyde- or ketone-containing molecules. google.com

A sophisticated application of this chemistry is in photolithography, where light is used to control surface reactions. For instance, a surface can be coated with molecules containing a "caged" aldehyde that is released upon exposure to UV light. rsc.orgresearchgate.net This light-activated aldehyde can then react with an aminooxy-functionalized molecule, allowing for precise spatial control over where the molecule attaches to the surface. rsc.orgresearchgate.net This technique has been used to pattern surfaces with peptides and other markers, which can be visualized with advanced imaging techniques like time-of-flight secondary-ion mass spectrometry. researchgate.net

Synthesis of Novel Monomers and Polymer Architectures

In polymer chemistry, 3-(Aminooxy)-1-propanol hydrochloride is a precursor or model compound for creating monomers used in advanced polymerization techniques. By incorporating an aminooxy group into a monomer, chemists can synthesize polymers with reactive handles for subsequent modifications, such as attaching biological molecules. polysciences.comnih.gov

To achieve this, the highly reactive aminooxy group is typically protected (e.g., as a Boc-aminooxy group) before polymerization. nih.govacs.org These protected monomers can then be used in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govacs.org These techniques allow for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and specific architectures (e.g., block copolymers). nih.govacs.org After polymerization, the protecting group is removed, revealing the aminooxy functionality at the polymer chain-end or along its side chains. acs.org These reactive polymers are ideal for creating protein-polymer conjugates, where the polymer can enhance the stability or therapeutic performance of a protein. acs.org

Table 2: Examples of Aminooxy-Functionalized Polymers and Monomers

| Monomer/Polymer | Polymerization Method | Key Feature | Application |

|---|---|---|---|

| Boc-aminooxy ATRP initiator | ATRP | Creates polymers with a terminal aminooxy group after deprotection. acs.org | Synthesis of "smart" bioconjugates with proteins like BSA. acs.org |

| Aminooxy-functionalized pNIPAAm | RAFT | Thermoresponsive polymer with a reactive end-group. nih.gov | Conjugation to proteins and polysaccharides. nih.gov |

| Aminooxy-functionalized PEG-b-PS | - | Forms polymersomes with reactive handles on the surface. nih.gov | Tailorable nanocarriers for drug delivery. nih.gov |

| Poly(2-oxazoline)s with pendant amino groups | Cationic ROP | While not aminooxy, demonstrates the principle of using protected monomers to introduce reactive side chains. tu-dresden.de | Creation of multifunctional polymers. tu-dresden.de |

Development of Advanced Functional Materials

The combination of polymer chemistry and oxime ligation has led to the creation of advanced functional materials with tunable properties. A prime example is the development of self-healing hydrogels. researchgate.netnih.gov These materials are cross-linked networks of polymers that can absorb large amounts of water.

By using dynamic covalent oxime bonds as the cross-links, researchers have designed hydrogels that can repair themselves after being damaged. researchgate.netnih.gov The oxime linkage, while stable under neutral conditions, can become reversible under acidic conditions or in the presence of a competing aminooxy or carbonyl compound. researchgate.netnih.gov This dynamic nature allows the polymer chains to re-form connections across a cut or break, restoring the hydrogel's integrity. nih.gov Furthermore, by incorporating other responsive elements, such as boronic acids, materials can be designed that are sensitive to multiple stimuli, providing a platform for creating complex, "smart" materials with tunable mechanical properties. researchgate.net

Supramolecular Assembly and Self-Organization Studies

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent or dynamic covalent interactions. nih.govresearchgate.netresearchgate.net The oxime bond is an excellent tool for these studies because its formation is specific, efficient, and, under certain conditions, reversible. nih.govresearchgate.net

This reversibility is key to self-organization and the creation of dynamic materials. For example, the self-healing hydrogels mentioned previously are a form of programmed self-organization, where the material responds to damage by re-establishing its cross-linked network. nih.gov The directionality and specificity of the oxime ligation allow chemists to design building blocks that will assemble in a predictable manner. This approach has been used to create polymer networks, stabilize vesicles, and construct complex architectures where the assembly is controlled by pH or the presence of other chemical signals. rsc.orgresearchgate.net This field explores how to mimic the complex, functional structures found in nature using well-defined synthetic components and specific chemical interactions like the oxime ligation. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution NMR Spectroscopic Investigations for Structural Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "3-(Aminooxy)-1-propanol Hydrochloride" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR experiments can reveal through-bond and through-space correlations.

In ¹H NMR spectroscopy, the proton signals for "this compound" are expected to appear in distinct regions of the spectrum. docbrown.info The protons on the carbon adjacent to the hydroxyl group (C1) and the aminooxy group (C3) would be shifted downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms. The central methylene (B1212753) protons (C2) would likely appear as a complex multiplet due to coupling with protons on both C1 and C3. docbrown.info The hydroxyl proton and the protons on the ammonium (B1175870) group (-ONH₃⁺) would be observable, with their chemical shifts and signal broadness being sensitive to solvent, concentration, and temperature, indicating dynamic exchange processes. thermofisher.com Peak integration provides quantitative data on the number of protons in each unique environment, confirming the 3:2:2 ratio for the propyl chain protons. docbrown.info

High-resolution spectra allow for the determination of scalar coupling constants (J-values), which give insight into the dihedral angles between adjacent protons and thus the preferred solution-state conformation of the molecule. thermofisher.com Techniques like ¹H-¹H COSY (Correlation Spectroscopy) would be used to establish the connectivity of the propyl backbone, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Protons |

|---|---|---|---|

| HO-CH₂- | ~3.6 | Triplet | -CH₂-CH₂-ONH₃⁺ |

| HO-CH₂-CH₂- | ~1.9 | Quintet/Multiplet | HO-CH₂- and -CH₂-ONH₃⁺ |

| -CH₂-ONH₃⁺ | ~4.0 | Triplet | -CH₂-CH₂-ONH₃⁺ |

| HO- | Variable | Singlet/Broad | Exchangeable |

| -ONH₃⁺ | Variable | Broad | Exchangeable |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "this compound" and for monitoring the progress of reactions in which it is a reactant or product. When coupled with a chromatographic separation method (e.g., LC-MS or GC-MS), it allows for the identification of the target compound, intermediates, and byproducts in a complex mixture. nih.gov

In a typical synthesis, small aliquots can be taken from the reaction mixture over time and analyzed by MS. The appearance and increase in intensity of the ion corresponding to the molecular weight of the product, alongside the diminishing intensity of reactant ions, provides a clear profile of the reaction kinetics. This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. The high sensitivity of MS allows for the detection of even trace amounts of side-products, aiding in the development of cleaner, more efficient synthetic routes. nih.gov

In addition to providing molecular weight information, mass spectrometry, particularly when using techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS), provides structural information through controlled fragmentation of the molecular ion. docbrown.infonih.gov The resulting fragmentation pattern is a unique "fingerprint" for the molecule.

For "this compound," the protonated molecule [M+H]⁺ would be the primary ion observed under soft ionization conditions like electrospray ionization (ESI). Fragmentation of this ion would likely proceed through several key pathways:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a significant [M+H-18]⁺ ion.

Loss of ammonia (B1221849) (NH₃): Cleavage of the N-O bond could lead to the loss of ammonia.

Cleavage of the C-C bonds: Scission of the propyl chain would result in characteristic fragment ions. docbrown.info For instance, cleavage between C1 and C2 would lead to the formation of the [CH₂OH]⁺ ion (m/z 31), a common fragment for primary alcohols. docbrown.info

Cleavage of the C-O and N-O bonds: These cleavages would generate fragments specific to the aminooxy functionality.

This fragmentation data is invaluable for differentiating "this compound" from its structural isomers, such as 2-(aminooxy)-1-propanol or 1-(aminooxy)-2-propanol. While these isomers have the same molecular weight, their fragmentation patterns would differ significantly due to the different locations of the hydroxyl and aminooxy groups, leading to the formation of fragment ions with different mass-to-charge ratios. docbrown.info

Table 2: Potential Mass Spectrometry Fragments for [3-(Aminooxy)-1-propanol+H]⁺

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 92.07 | [C₃H₁₀NO₂]⁺ | Parent Ion (protonated) |

| 74.06 | [C₃H₈NO]⁺ | H₂O (Water) |

| 75.05 | [C₃H₇O₂]⁺ | NH₃ (Ammonia) |

| 31.02 | [CH₃O]⁺ | C₂H₇NO |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are the gold standard for assessing the purity of "this compound" and for its separation from reactants and impurities. cuni.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

For a polar and water-soluble compound like "this compound," Reverse-Phase HPLC (RP-HPLC) is a suitable method. cuni.cz A C18 column could be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. cuni.cz Detection could be achieved using a UV detector if the molecule possesses a chromophore or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). To enhance retention and peak shape of the highly polar amine, derivatization with a reagent like fluorescamine (B152294) could be employed, which also allows for highly sensitive fluorescence detection. cuni.cz A validated HPLC method can provide precise and accurate quantification of purity, with relative standard deviations (RSD) for precision often being less than 2.0%. cuni.cz

Gas chromatography can also be used, particularly for assessing volatile impurities. google.com Due to the low volatility and polar nature of the compound, derivatization to a less polar, more volatile species (e.g., by silylation of the hydroxyl and aminooxy groups) is often necessary before injection. The choice of a suitable capillary column and temperature programming is critical to achieve good separation of the main component from any related impurities. google.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining suitable single crystals of "this compound" itself might be challenging, X-ray crystallography is an essential technique for determining the precise three-dimensional solid-state structure of its derivatives. nih.govrsc.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

By preparing a derivative—for example, by reacting the aminooxy or hydroxyl group to form a co-crystal with another molecule or a metal complex—it is possible to obtain high-quality crystals. rsc.org The analysis provides exact bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals the conformational preferences of the molecule in the solid state and provides a detailed picture of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. This information is critical in fields like drug design and materials science, where the solid-state structure can influence properties like solubility, stability, and bioavailability. nih.gov For instance, studies on zinc(II) complexes with the related 3-amino-1-propanol have successfully elucidated the coordination mode of the ligand to the metal center. rsc.org

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and the nature of intermolecular interactions, particularly hydrogen bonding. nih.gov

The IR spectrum of "this compound" would be dominated by several key absorption bands:

A broad band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. nih.gov

Strong, broad absorptions in the 3200-2800 cm⁻¹ region corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺).

C-H stretching vibrations just below 3000 cm⁻¹.

A C-O stretching vibration around 1050 cm⁻¹.

N-O and N-H bending modes in the fingerprint region (below 1600 cm⁻¹).

The positions and shapes of the O-H and N-H bands are highly sensitive to the molecular environment. nih.gov In concentrated solutions or the solid state, intermolecular hydrogen bonding would cause these bands to broaden and shift to lower frequencies compared to a dilute, non-polar solution. nih.gov In some cases, intramolecular hydrogen bonding between the hydroxyl group and the aminooxy group might be possible, which would give rise to a distinct, sharper O-H band at a lower frequency than that for intermolecular bonds. nih.gov By comparing spectra under different conditions (e.g., solid vs. solution, varying concentrations), vibrational spectroscopy can be used to study conformational equilibria and the dynamics of hydrogen bond formation and cleavage. rsc.orgnih.gov

Theoretical and Computational Studies of 3 Aminooxy 1 Propanol Hydrochloride and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing a detailed picture of the electron distribution and its implications for chemical reactivity.

For 3-(Aminooxy)-1-propanol Hydrochloride, these calculations can determine its optimized three-dimensional geometry, identifying the most stable arrangement of its atoms. Key electronic properties that can be derived include the distribution of atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability, while the MEP map reveals regions of the molecule that are electron-rich or electron-poor, highlighting likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species and biological targets.

Table 1: Illustrative Quantum Chemical Properties of 3-(Aminooxy)-1-propanol (Note: This data is hypothetical and serves to illustrate the typical output of quantum chemical calculations.)

| Calculated Property | Hypothetical Value | Significance |

| Total Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Mulliken Charge (Oxygen in -OH) | -0.65 e | Indicates a partial negative charge, a likely site for hydrogen bonding. |

| Mulliken Charge (Nitrogen in -ONH2) | -0.48 e | Indicates a nucleophilic character. |

Molecular Dynamics Simulations of Conformational Landscapes

Molecules are not static entities; they are dynamic systems that constantly explore a range of different shapes or conformations. Molecular dynamics (MD) simulations are a powerful computational method used to study these motions over time. nih.govmdpi.com By simulating the interactions between all atoms in the molecule and its surrounding environment (like a solvent), MD can generate a trajectory that maps the molecule's conformational landscape. nih.gov

Applying MD simulations to this compound would reveal its preferred conformations in solution. The flexibility of the propanol (B110389) backbone allows for various rotational isomers (rotamers). Understanding the relative energies of these conformers and the energy barriers between them is crucial, as the specific shape of the molecule can dictate its ability to bind to a biological target. Enhanced sampling techniques can be combined with MD to explore this landscape more efficiently and calculate thermodynamic properties like the free energy difference between conformational states. nih.gov

Table 2: Example of Conformational Analysis from a Simulated Trajectory (Note: This table is an illustrative example of data that could be generated from an MD simulation.)

| Conformer ID | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Anti) | 178.5 | 0.00 | 65 |

| 2 (Gauche +) | 62.1 | 1.25 | 17 |

| 3 (Gauche -) | -61.8 | 1.28 | 16 |

| 4 (Eclipsed) | 120.3 | 4.50 | 2 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction to identify the lowest energy path, known as the reaction coordinate. A key aspect of this process is locating the transition state—the highest energy point along this path, which represents the kinetic barrier to the reaction.

For this compound and its derivatives, reaction pathway modeling could be used to study various transformations. For instance, the reactivity of the aminooxy or hydroxyl groups in nucleophilic substitution or addition reactions could be investigated. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the mechanism at an atomic level. This predictive power is essential for optimizing reaction conditions and for understanding potential metabolic pathways of related drug candidates.

Structure-Reactivity Relationship Predictions

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a central goal of chemical research. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that formalize this connection. These models correlate variations in the structural or physicochemical properties of a series of compounds with changes in their observed activity.

For a series of derivatives of 3-(Aminooxy)-1-propanol, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors can be derived from quantum chemical calculations (e.g., atomic charges, dipole moment) or be based on topology and geometry. By using statistical methods to build a mathematical model linking these descriptors to experimentally measured reactivity or biological potency, researchers can predict the activity of new, unsynthesized derivatives. This approach significantly accelerates the process of identifying compounds with enhanced or desired properties.

Computational Design of Novel Aminooxy Derivatives

The ultimate application of theoretical and computational studies is often the rational design of new molecules with specific, tailored functions. This process, known as in silico design, leverages the predictive power of computational models to create novel compounds before they are ever synthesized in a lab. researchgate.net This methodology has been successfully used to design novel proteins and metalloproteins incorporating unnatural amino acids. nih.gov

Starting with the 3-(Aminooxy)-1-propanol scaffold, computational tools can be used to explore a vast chemical space of potential derivatives. researchgate.net By systematically modifying functional groups, changing stereochemistry, or altering the carbon backbone, libraries of virtual compounds can be generated. These virtual libraries can then be screened using the computational methods described previously—quantum mechanics to assess stability and reactivity, and docking simulations to predict binding affinity to a target protein. This iterative cycle of design, evaluation, and refinement allows scientists to focus synthetic efforts on a small number of highly promising candidates, saving significant time and resources. researchgate.net

Table 3: Example of a Virtual Screening Table for Designed Derivatives (Note: This data is hypothetical, illustrating predictions from a computational design workflow.)

| Derivative ID | Modification | Predicted Binding Affinity (pIC50) | Predicted Solubility (logS) |

| DAO-001 | 4-fluoro substitution on a phenyl group | 7.8 | -2.5 |

| DAO-002 | Addition of a methyl group to the backbone | 6.5 | -2.1 |

| DAO-003 | Replacement of -OH with -OCH3 | 7.2 | -1.9 |

| DAO-004 | Introduction of a pyridine (B92270) ring | 8.1 | -2.8 |

Future Directions and Grand Challenges in 3 Aminooxy 1 Propanol Hydrochloride Research

Development of More Sustainable and Scalable Synthetic Methodologies

A primary challenge in the utilization of 3-(Aminooxy)-1-propanol hydrochloride lies in the development of manufacturing processes that are not only economically viable on a large scale but also environmentally benign. Traditional synthetic routes for 3-amino-1-propanol derivatives have often been plagued by low yields and insufficient enantiomeric purity, necessitating extensive and costly purification steps. google.com The future of its synthesis hinges on the adoption of green chemistry principles and advanced manufacturing techniques.

Key areas of development include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel to reduce solvent waste, energy consumption, and purification steps. A sustainable one-pot protocol has been demonstrated for related compounds, avoiding toxic catalysts and large excesses of reagents. nih.gov

Green Solvents: Moving away from volatile organic compounds towards greener alternatives. Syntheses using aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) have been reported as more environmentally friendly options. nih.gov

Catalytic Asymmetric Synthesis: Employing chiral catalysts to produce optically pure enantiomers, which is critical since different isomers can have vastly different biological effects. google.com Asymmetric reduction using enzymes or chiral metal complexes can achieve high enantiomeric excess (>99%), minimizing the waste associated with separating unwanted isomers. researchgate.netnih.gov

Continuous Flow Chemistry: This approach offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. It allows for precise control over reaction parameters, leading to higher yields and purity.

The following table compares various synthetic approaches for aminooxy compounds, highlighting the trade-offs that guide the selection of a method for a specific application.

| Synthesis Method | Typical Yield (%) | Purity (%) | Scalability | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 85 | Moderate | Direct, fewer steps | Moderate purity, potential for side reactions |

| Protective Group Strategy | 75 | 95 | Low | High purity and selectivity | Requires additional protection/deprotection steps |

| Continuous Flow | 80 | 90 | High | Excellent process control, high throughput, enhanced safety | Requires specialized equipment and setup |

| Enzymatic Reduction | >99 (ee) | High | Moderate | High enantioselectivity, mild conditions | Enzyme stability and cost can be a factor |

Exploration of Unprecedented Reactivity and Novel Chemical Transformations

The utility of this compound is rooted in the unique reactivity of the aminooxy group (–ONH₂). This group is a more potent nucleophile than a corresponding primary amine, a phenomenon known as the alpha effect. acs.orgnih.gov Its primary and most exploited reaction is its chemoselective ligation with aldehydes and ketones to form a stable oxime bond. iris-biotech.debiotium.com This reaction proceeds under mild, often aqueous conditions, making it ideal for bioconjugation. nih.govbiotium.com

Future research is aimed at moving beyond this canonical reaction to uncover and harness new modes of reactivity. Grand challenges in this area include:

Catalytic Control of Regioselectivity: The reaction of related nitroso compounds with enolates can lead to either C-N bond formation (α-hydroxyaminoketone) or C-O bond formation (α-aminooxyketone). nih.gov Understanding and controlling the factors that dictate this regioselectivity, such as the choice of Lewis acid catalyst or solvent, opens pathways to novel molecular architectures. nih.govresearchgate.net

Development of Novel "Click" Reactions: The concept of "aminooxy click chemistry" (AOCC) has been introduced for the facile conjugation of ligands to biomolecules like oligonucleotides. acs.orgnih.gov This involves not just oxime formation but subsequent transformations like reductive amination to create more complex and diverse linkages. acs.org Expanding this chemical toolbox is a key goal.

Chelation and Metal Coordination: The aminooxy moiety can serve as a donor group for the chelation of metal ions, a property observed in natural siderophores. iris-biotech.de Exploring the coordination chemistry of this compound and its derivatives could lead to new catalysts, imaging agents, or metal-sequestering compounds.

Formation of Heterocycles: The inherent functionality of the molecule presents opportunities for intramolecular cyclization or participation in multicomponent reactions to generate novel heterocyclic systems, which are privileged structures in medicinal chemistry.

| Transformation Type | Reactant(s) | Key Product Feature | Influencing Factors |

|---|---|---|---|

| Oxime Ligation | Aldehydes, Ketones | Stable oxime bond | pH (mildly acidic), aniline (B41778) catalyst. nih.govbiotium.com |

| Aminooxy Click Chemistry (AOCC) | Aldehydes, Reducing agents (e.g., NaBH₃CN) | Substituted aminooxy amine linkage | Sequential oxime formation and reductive amination. acs.org |

| Regioselective Amination | Nitrosobenzene (B162901), Enolates | α-aminooxyketone vs. α-hydroxyaminoketone | Lewis acid catalysts, solvent polarity. nih.gov |

| Metal Chelation | Metal ions (e.g., Fe³⁺) | Coordination complex | Structure of the aminooxy ligand. iris-biotech.de |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The efficiency and reliability of the aminooxy-carbonyl ligation make it exceptionally well-suited for automated chemical synthesis and high-throughput screening (HTS) platforms. HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against a biological target. agilent.com The automation of this process significantly reduces costs and accelerates the discovery timeline. agilent.comnih.gov

The integration of this compound into these platforms represents a significant future direction.

Automated Library Synthesis: The robust nature of oxime formation allows for its use in automated, solid-phase synthesis of compound libraries, for instance, in creating modified oligonucleotides or peptides on polymer supports. acs.org

High-Throughput Bioconjugation: Automated liquid handlers can be programmed to perform sequential periodate (B1199274) oxidation of glycoproteins (to generate aldehydes) followed by labeling with an aminooxy-functionalized probe, such as one bearing a fluorescent dye. biotium.combiotium.com

Miniaturized Screening Assays: The use of this compound as a linker to immobilize molecules onto surfaces (e.g., in microarrays) or particles is a key application for HTS. acs.org Its compatibility with aqueous environments and the stability of the resulting linkage are critical for developing reliable screening assays in standard formats like 96-well or 384-well plates. nih.gov

The successful integration into HTS relies on several factors, as detailed in the table below.

| HTS Component/Process | Relevance of this compound | Key Advantage |

|---|---|---|

| Automated Liquid Handlers | Dispensing of the compound for library synthesis or as a labeling reagent. | High solubility and reactivity in common buffers used in automated systems. broadpharm.com |

| Microplate-Based Assays | Used to link probes to targets in 96/384-well formats for automated reading. | Mild reaction conditions are compatible with sensitive biological targets. biotium.com |

| Solid-Phase Synthesis | Incorporated as a functionalized monomer for building polymers or oligonucleotides. acs.org | Chemoselective reaction prevents interference with other functional groups. iris-biotech.de |

| Surface Immobilization | Covalently attaching molecules to microarray slides or beads for screening. acs.org | Forms a stable, covalent linkage essential for wash steps in assays. nih.gov |

Expanding Applications in Emerging Fields of Chemical Research

While already valued in bioconjugation, the unique properties of this compound are paving the way for its use in a variety of emerging research fields. The ability to form stable, covalent linkages with exquisite chemoselectivity is a universally desired trait in complex molecular sciences.

Future applications are envisioned in:

Glycobiology and Glycoengineering: The reaction of aminooxy groups with the reducing end of carbohydrates is a powerful tool for creating "neo-glycopeptides" and other glycoconjugates. nih.goviris-biotech.de These constructs are invaluable for investigating the roles of glycosylation in protein function and disease.

Chemical Biology and Proteomics: Aminooxy-functionalized probes are used to label glycoproteins and polysaccharides on the surface of living cells, enabling the study of cellular processes in real-time. biotium.combiotium.com

Drug Delivery and Medicinal Chemistry: The oxime linkage is being explored for tethering drugs to antibodies or nanoparticles, creating targeted drug delivery systems. nih.gov Furthermore, 3-amino-1-propanol derivatives themselves are key intermediates in the synthesis of various pharmaceuticals, including potent sodium channel blockers for treating conditions like ischemic stroke. google.comnih.gov

Materials Science and Polymer Chemistry: The aminooxy group can be incorporated into polymers and surface coatings to create materials with novel functional properties, such as the ability to selectively bind to biomolecules or other chemical targets. nih.gov

| Emerging Field | Specific Application | Reference |

|---|---|---|

| Glycobiology | Synthesis of neo-glycopeptides and glycodendrimers for studying protein-carbohydrate interactions. | nih.goviris-biotech.de |

| Chemical Biology | Fluorescent labeling of cell-surface glycans on living cells. | biotium.combiotium.com |

| Medicinal Chemistry | Core intermediate for neuroprotective agents and synthesis of drug conjugates. | nih.govnih.gov |

| Materials Science | Development of functionalized polymers and coatings. | |

| Nucleic Acid Chemistry | "Click-type" conjugation of ligands to oligonucleotides. | acs.orgnih.gov |

Addressing Challenges in the Synthesis and Characterization of Complex Derivatives

As researchers apply this compound to construct increasingly complex molecules, new challenges in both synthesis and characterization inevitably arise. Overcoming these hurdles is essential for advancing the field.

Synthetic Challenges:

Stereochemical Control: Achieving high enantiomeric purity in multi-step syntheses remains a significant challenge, often requiring the development of novel asymmetric catalysts or chiral resolution techniques. google.com

Orthogonal Protection Strategies: In the synthesis of multifunctional molecules, such as a peptide bearing an aminooxy group and other reactive side chains, a robust and orthogonal protecting group strategy is required to ensure that reactions occur only at the desired site.

Purification of Complex Products: The purification of complex, often water-soluble, bioconjugates can be difficult. Side products from incomplete reactions or undesired side reactions can be hard to remove, sometimes requiring a combination of chromatographic methods like reversed-phase HPLC and size-exclusion chromatography. nih.gov

Characterization Challenges:

Analysis of Isomeric Mixtures: The formation of oximes from aldehydes can result in a mixture of E/Z isomers, which may be difficult to separate and can complicate spectroscopic analysis. acs.org

Characterization of Heterogeneity: When modifying large biomolecules like antibodies or oligonucleotides, the final product can be a heterogeneous mixture of species with different numbers of conjugated ligands. Characterizing this heterogeneity requires advanced analytical techniques.

Complex NMR and Mass Spectra: The structural complexity of derivatives, especially large bioconjugates, leads to convoluted NMR spectra. Furthermore, the presence of multiple diastereomers (e.g., from phosphorothioate (B77711) linkages in oligonucleotides) and oxime rotamers can result in multiple overlapping peaks in HPLC and mass spectrometry data, making unambiguous characterization difficult. nih.gov

| Challenge Area | Specific Challenge | Common Analytical Techniques |

|---|---|---|

| Synthesis | Achieving high enantiomeric purity in complex derivatives. | Chiral HPLC, Polarimetry |

| Difficult purification of polar/large molecules. | Reversed-Phase HPLC, Size-Exclusion Chromatography (SEC). nih.gov | |

| Characterization | Distinguishing and quantifying E/Z oxime isomers. | 2D NMR (NOESY), HPLC. acs.org |

| Analyzing complex mixtures of diastereomers and rotamers. | High-Resolution Mass Spectrometry (HRMS), HPLC, NMR. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Aminooxy)-1-propanol Hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves dehydrochlorination and alcohol chlorination steps. For example, phosphorus oxychloride reacts with diethanolamine and 3-[(2-chloroethyl)amino]-1-propanol hydrochloride under controlled conditions to form the hydrochloride salt . Critical parameters include maintaining anhydrous conditions, precise stoichiometric ratios of reactants, and temperature control (e.g., 0–5°C during hydrochlorination). Post-synthesis purification via recrystallization in ethanol or acetone is recommended to achieve ≥95% purity .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is commonly evaluated using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm. Quantitative analysis via titration (e.g., potentiometric titration with 0.1 M HCl) is employed to confirm the hydrochloride salt content. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are used to verify structural integrity, particularly the presence of the aminooxy and hydroxyl functional groups .

Q. What are the primary biochemical applications of this compound in protein research?

- Methodological Answer : The compound acts as a catalyst in thiol-disulfide exchange reactions, facilitating the formation of disulfide bonds in proteins. For example, it accelerates the oxidation of cysteine residues to stabilize tertiary protein structures. Researchers use it at 1–5 mM concentrations in buffered solutions (pH 7.4–8.0) to study folding kinetics or oxidative refolding of denatured proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in heterocyclic compound synthesis?

- Methodological Answer : Yield optimization requires balancing reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., acetonitrile or DMF), and catalyst loading (1–3 mol%). Automated flow reactors are recommended for scalable synthesis, as they enable precise control of residence time and reagent mixing . Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves product recovery .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or salt dissociation. Cross-validation using multiple techniques is critical:

- NMR : Compare ¹H spectra in D₂O vs. DMSO-d₆ to detect solvent-dependent conformational changes.

- MS : Use high-resolution ESI-MS to distinguish between [M+H]⁺ and [M+Na]⁺ adducts.

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

- Methodological Answer : The compound is hygroscopic and prone to degradation via hydrolysis of the aminooxy group. Storage recommendations include:

- Temperature : –20°C in sealed, argon-purged vials.

- Desiccants : Use silica gel or molecular sieves in storage containers.

- Stability monitoring : Conduct periodic HPLC assays to detect degradation products (e.g., 1-propanol or hydroxylamine derivatives) .

Q. How does this compound interact with transition metals in catalytic systems?

- Methodological Answer : The aminooxy group chelates metals like Cu²⁺ or Fe³⁺, which can inhibit or enhance redox activity depending on the system. For example, in Fenton-like reactions, it scavenges hydroxyl radicals (•OH) at 0.1–1.0 mM concentrations, altering reaction kinetics. Researchers should pre-treat solutions with EDTA (0.5–1.0 mM) to mitigate unintended metal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.